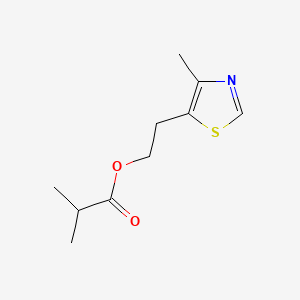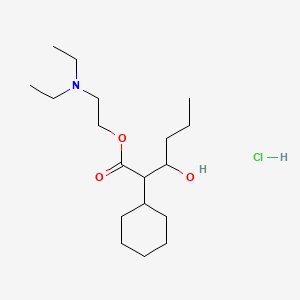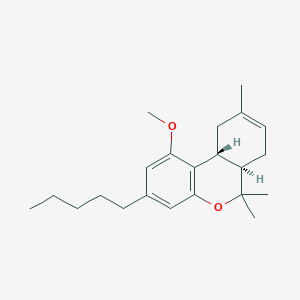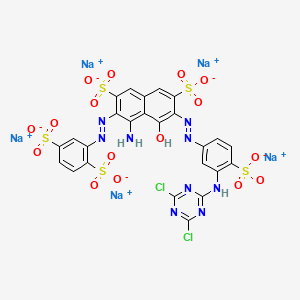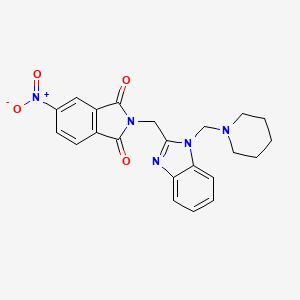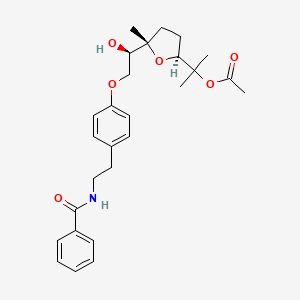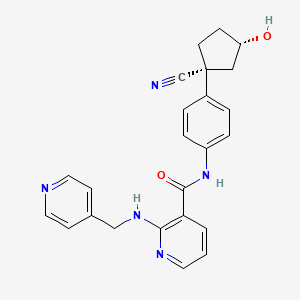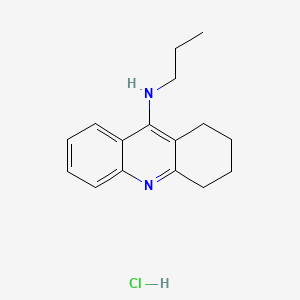
9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of acridine, a heterocyclic organic compound, and is often used in pharmacological studies due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride typically involves the reaction of acridine derivatives with appropriate amines under controlled conditions. One common method involves the reaction of cyclohexanone with 2-aminobenzonitrile, followed by hydrogenation to yield the desired product . The reaction conditions often require a catalyst, such as palladium on carbon, and are conducted under high pressure and temperature to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes strict control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce tetrahydroacridine derivatives .
Applications De Recherche Scientifique
9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The primary mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the concentration of acetylcholine at synaptic junctions, enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride
- 9-Amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate
- 9-Chloroacridine
- Acridine-9-carboxaldehyde
Uniqueness
9-Acridinamine, 1,2,3,4-tetrahydro-N-propyl-, monohydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike its analogs, this compound exhibits a higher affinity for acetylcholinesterase and better blood-brain barrier penetration, making it more effective in neurological applications .
Propriétés
Numéro CAS |
113106-68-6 |
|---|---|
Formule moléculaire |
C16H21ClN2 |
Poids moléculaire |
276.80 g/mol |
Nom IUPAC |
N-propyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C16H20N2.ClH/c1-2-11-17-16-12-7-3-5-9-14(12)18-15-10-6-4-8-13(15)16;/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H,17,18);1H |
Clé InChI |
WDTFVXGAQCBUCT-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


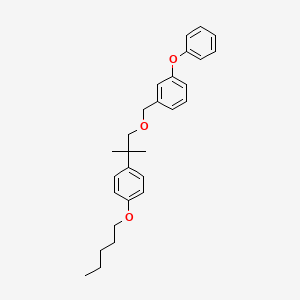
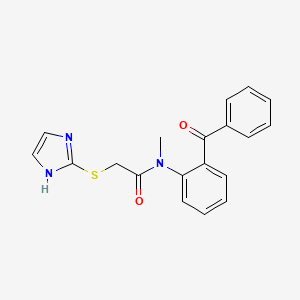
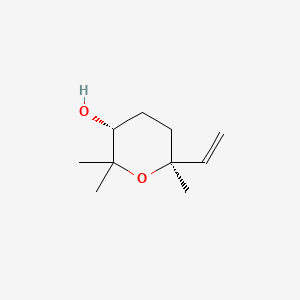
![7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12755862.png)
